molecular formula C13H15BrN2OS B250120 N-[(2-bromophenyl)carbamothioyl]cyclopentanecarboxamide

N-[(2-bromophenyl)carbamothioyl]cyclopentanecarboxamide

Cat. No. B250120
M. Wt: 327.24 g/mol
InChI Key: ZHHIWWVIBAGAGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2-bromophenyl)carbamothioyl]cyclopentanecarboxamide, also known as BCTC, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. BCTC is a potent and selective antagonist of the transient receptor potential cation channel subfamily M member 8 (TRPM8), which is a cold-sensing ion channel.

Mechanism of Action

N-[(2-bromophenyl)carbamothioyl]cyclopentanecarboxamide acts as a selective antagonist of TRPM8, which is a cold-sensing ion channel that is expressed in sensory neurons. TRPM8 is activated by cold temperatures and menthol, and its activation leads to the sensation of cold. N-[(2-bromophenyl)carbamothioyl]cyclopentanecarboxamide blocks the activation of TRPM8 by binding to its pore region, thereby preventing the influx of calcium ions into the cell. This blockade of TRPM8 leads to a decrease in the sensation of cold and pain.
Biochemical and Physiological Effects:
N-[(2-bromophenyl)carbamothioyl]cyclopentanecarboxamide has been shown to have analgesic effects in animal models of neuropathic pain, as well as in humans with chronic pain conditions. N-[(2-bromophenyl)carbamothioyl]cyclopentanecarboxamide has also been investigated for its potential use in treating cold hypersensitivity associated with various medical conditions, such as Raynaud's disease and cold urticaria. N-[(2-bromophenyl)carbamothioyl]cyclopentanecarboxamide has been shown to reduce the frequency and severity of cold-induced pain in these conditions.

Advantages and Limitations for Lab Experiments

One advantage of using N-[(2-bromophenyl)carbamothioyl]cyclopentanecarboxamide in lab experiments is its high potency and selectivity for TRPM8. This allows for precise and targeted manipulation of TRPM8 activity. However, one limitation of using N-[(2-bromophenyl)carbamothioyl]cyclopentanecarboxamide is its relatively short half-life, which may require frequent dosing in some experimental setups.

Future Directions

There are several potential future directions for research on N-[(2-bromophenyl)carbamothioyl]cyclopentanecarboxamide. One area of interest is the development of more potent and selective TRPM8 antagonists. Another area of interest is the investigation of N-[(2-bromophenyl)carbamothioyl]cyclopentanecarboxamide's potential use in treating other medical conditions, such as chronic cough and asthma, which are associated with TRPM8 activity. Additionally, the role of TRPM8 in various physiological processes, such as thermoregulation and taste perception, warrants further investigation.

Synthesis Methods

The synthesis of N-[(2-bromophenyl)carbamothioyl]cyclopentanecarboxamide involves the reaction of 2-bromobenzoyl isothiocyanate with cyclopentanecarboxylic acid amide in the presence of a base. The resulting product is then purified using column chromatography. The yield of the synthesis is typically around 70-80%.

Scientific Research Applications

N-[(2-bromophenyl)carbamothioyl]cyclopentanecarboxamide has been extensively studied for its potential applications in various scientific fields. It has been shown to have analgesic effects in animal models of neuropathic pain, as well as in humans with chronic pain conditions. N-[(2-bromophenyl)carbamothioyl]cyclopentanecarboxamide has also been investigated for its potential use in treating cold hypersensitivity associated with various medical conditions, such as Raynaud's disease and cold urticaria.

properties

Molecular Formula

C13H15BrN2OS

Molecular Weight

327.24 g/mol

IUPAC Name

N-[(2-bromophenyl)carbamothioyl]cyclopentanecarboxamide

InChI

InChI=1S/C13H15BrN2OS/c14-10-7-3-4-8-11(10)15-13(18)16-12(17)9-5-1-2-6-9/h3-4,7-9H,1-2,5-6H2,(H2,15,16,17,18)

InChI Key

ZHHIWWVIBAGAGK-UHFFFAOYSA-N

SMILES

C1CCC(C1)C(=O)NC(=S)NC2=CC=CC=C2Br

Canonical SMILES

C1CCC(C1)C(=O)NC(=S)NC2=CC=CC=C2Br

solubility

2.7 [ug/mL]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.